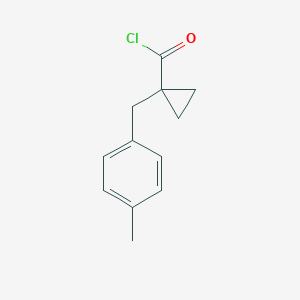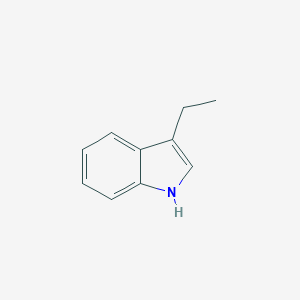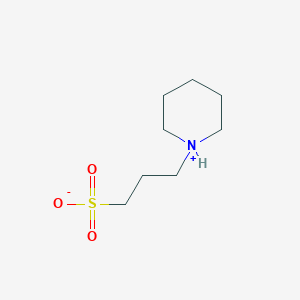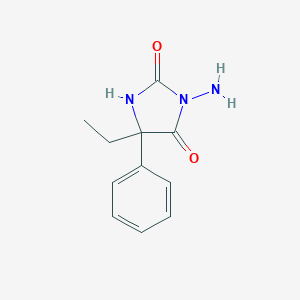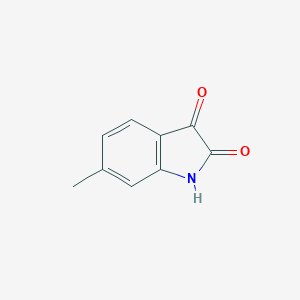
4-Methylisatin
Overview
Description
4-Methylisatin is a chemical compound with the molecular formula C9H7NO2 . It is a derivative of isatin, which is an important class of heterocyclic compounds that can be used as precursors for drug synthesis .
Synthesis Analysis
The synthesis of 4-Methylisatin and its derivatives has been a topic of research. For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .
Molecular Structure Analysis
The molecular structure of 4-Methylisatin is characterized by a six-membered ring and a five-membered ring. The six-membered ring has an aromatic character, whereas the five-membered ring possesses an anti-aromatic character . The IUPAC name for 4-Methylisatin is 4-methyl-1H-indole-2,3-dione .
Chemical Reactions Analysis
Isatin and its derivatives, including 4-Methylisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .
Physical And Chemical Properties Analysis
4-Methylisatin is a yellow to brown solid at room temperature . It has a molecular weight of 161.16 . The InChI code for 4-Methylisatin is 1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3, (H,10,11,12) .
Scientific Research Applications
Anticancer Activity
4-Methylisatin and its derivatives have shown promising results in the field of oncology. For instance, certain derivatives have exhibited potent antitumor activity against non-small cell lung cancer . This suggests that 4-Methylisatin could be a potential candidate for the development of new anticancer drugs.
Antiviral Properties
Isatin derivatives, including 4-Methylisatin, have been identified as broad-spectrum antiviral agents . These compounds have shown remarkable antiviral properties against several viruses, including the SARS-COV-2 virus . This makes 4-Methylisatin a potential candidate for the development of new antiviral therapies.
Anti-Tuberculosis (Anti-TB) Activity
The isatin nucleus and its derivatives, including 4-Methylisatin, have shown diverse pharmacological activities such as anti-TB . This suggests that 4-Methylisatin could be used in the development of new anti-TB drugs.
Antifungal and Antimicrobial Activity
4-Methylisatin and its derivatives have demonstrated antifungal and antimicrobial activities . This indicates that these compounds could be used in the development of new antifungal and antimicrobial agents.
Antioxidant Activity
4-Methylisatin and its derivatives have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This suggests that 4-Methylisatin could be used in the development of new antioxidant drugs.
Anti-Inflammatory Activity
4-Methylisatin and its derivatives have shown anti-inflammatory activity . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. This suggests that 4-Methylisatin could be used in the development of new anti-inflammatory drugs.
Anticonvulsant Activity
4-Methylisatin and its derivatives have shown anticonvulsant activity . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures. This suggests that 4-Methylisatin could be used in the development of new anticonvulsant drugs.
Anti-HIV Activity
4-Methylisatin and its derivatives have shown anti-HIV activity . This suggests that 4-Methylisatin could be used in the development of new anti-HIV drugs.
Mechanism of Action
Target of Action
4-Methylisatin, an analogue of Isatin, is known to exhibit a wide range of pharmacological activities Isatin, a closely related compound, has been reported to inhibit monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the catabolism of neuroamines in both central and peripheral parts of the body .
Mode of Action
Isatin, and by extension 4-Methylisatin, is a reversible inhibitor for MAO enzymes and is more selective for MAO-B than MAO-A . By inhibiting these enzymes, Isatin is responsible for increasing the dopamine level in the brain . This interaction with its targets leads to changes in the neurotransmitter levels, which can have significant effects on mood and cognition.
Biochemical Pathways
MAO enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, 4-Methylisatin could potentially affect the levels of these neurotransmitters in the brain, impacting mood and cognitive function.
Future Directions
While the future directions for 4-Methylisatin specifically are not mentioned in the search results, there is ongoing research into the therapeutic potential of isatin derivatives . This includes exploring their use in treating various diseases and conditions, as well as developing new synthesis methods and improving existing ones .
properties
IUPAC Name |
4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)8(11)9(12)10-6/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDICASSDSSYKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisatin | |
CAS RN |
1128-44-5 | |
| Record name | 4-Methylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-methylisatin in the synthesis of the organotellurium(IV) complexes described in the research paper?
A1: 4-methylisatin serves as a precursor to the Schiff base ligand, 1-methyl-3-(p-tolylimino)indolin-2-one (NMeIPT), which is a key component of the synthesized organotellurium(IV) complexes []. It reacts with p-toluidine through a condensation reaction, forming the NMeIPT ligand. This ligand then coordinates with the organotellurium(IV) chloride, forming the final complexes.
Q2: How does the structure of the Schiff base derived from 4-methylisatin contribute to the properties of the resulting organotellurium(IV) complexes?
A2: The Schiff base, NMeIPT, derived from 4-methylisatin acts as a bidentate ligand, meaning it binds to the tellurium atom through two donor atoms. The research indicates that NMeIPT coordinates via the azomethine nitrogen atom and the oxygen atom from the carbonyl group []. This bidentate coordination contributes to the stability of the resulting organotellurium(IV) complexes and influences their overall geometry, which the research suggests is distorted octahedral [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



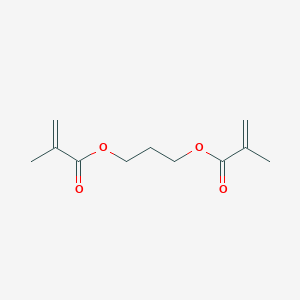
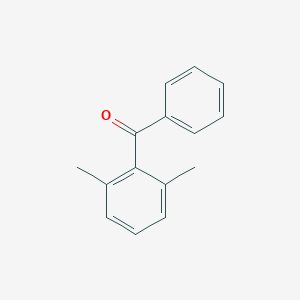

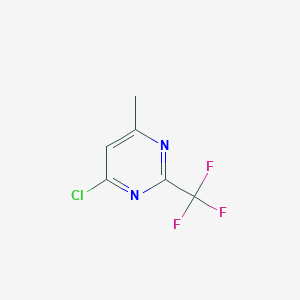
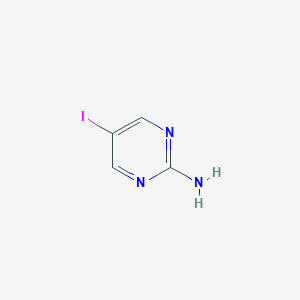

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

